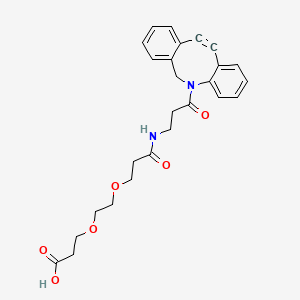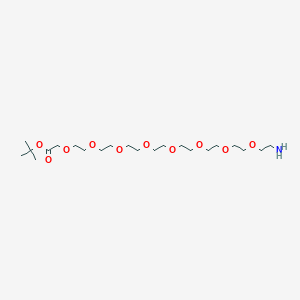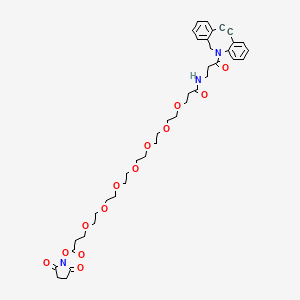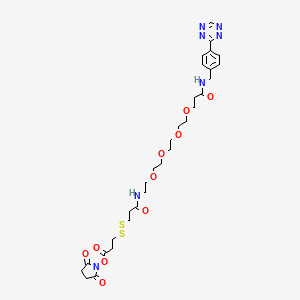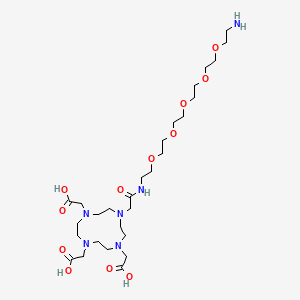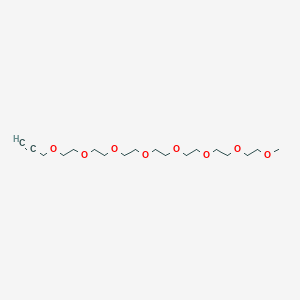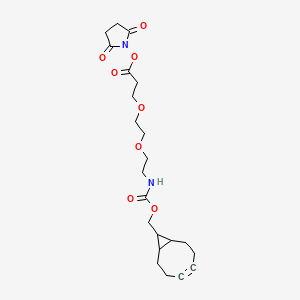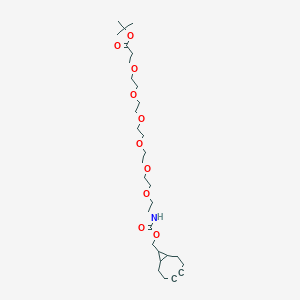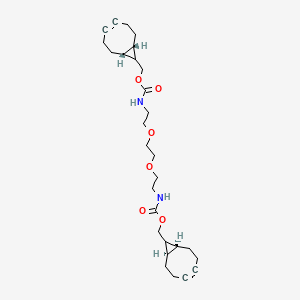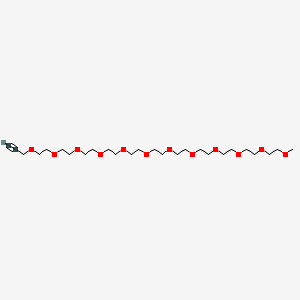
Propargyl-PEG11-methane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propargyl-PEG11-methane is a polyethylene glycol (PEG)-based compound that serves as a PROTAC (PROteolysis TArgeting Chimeras) linker. It is widely used in the synthesis of PROTACs, which are molecules designed to degrade specific proteins within cells. The compound is characterized by its long PEG chain and a terminal propargyl group, making it highly versatile for various chemical reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Propargyl-PEG11-methane is typically synthesized through a series of chemical reactions involving the coupling of a propargyl group with a PEG chainThe reaction conditions usually include a copper catalyst, a base, and an appropriate solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified using techniques such as column chromatography or recrystallization .
Análisis De Reacciones Químicas
Types of Reactions: Propargyl-PEG11-methane undergoes various chemical reactions, including:
Oxidation: The propargyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alkanes or alkenes.
Substitution: The propargyl group can participate in nucleophilic substitution reactions to form new carbon-carbon or carbon-heteroatom bonds
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiols (R-SH) are used under basic conditions
Major Products:
Aplicaciones Científicas De Investigación
Propargyl-PEG11-methane has a wide range of applications in scientific research:
Chemistry: It is used as a linker in the synthesis of PROTACs, which are employed to study protein degradation pathways.
Biology: The compound is used in cell biology to selectively degrade target proteins, aiding in the study of protein function and cellular processes.
Medicine: PROTACs synthesized using this compound are being investigated as potential therapeutic agents for diseases such as cancer and neurodegenerative disorders.
Industry: The compound is used in the development of advanced materials and drug delivery systems .
Mecanismo De Acción
Propargyl-PEG11-methane functions as a linker in PROTACs, which work by recruiting an E3 ubiquitin ligase to a target protein. This leads to the ubiquitination and subsequent degradation of the target protein by the proteasome. The propargyl group facilitates the attachment of the linker to the target protein, while the PEG chain provides flexibility and solubility .
Comparación Con Compuestos Similares
- Propargyl-PEG12-methane
- Propargyl-PEG7-methane
- Propargyl-PEG4-methane
Comparison: Propargyl-PEG11-methane is unique due to its longer PEG chain, which provides greater solubility and flexibility compared to shorter PEG linkers. This makes it particularly useful in applications requiring high solubility and extended reach within biological systems. Additionally, the propargyl group allows for efficient “click chemistry” reactions, making it a versatile tool in chemical synthesis .
Propiedades
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]prop-1-yne |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H50O12/c1-3-4-28-7-8-30-11-12-32-15-16-34-19-20-36-23-24-38-26-25-37-22-21-35-18-17-33-14-13-31-10-9-29-6-5-27-2/h1H,4-26H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEWWWOYVKPSCKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H50O12 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
554.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
